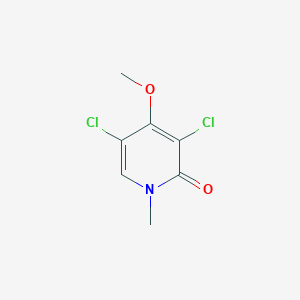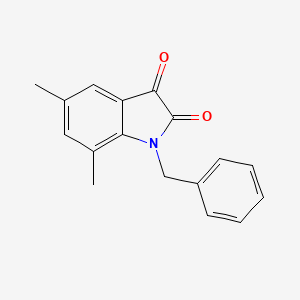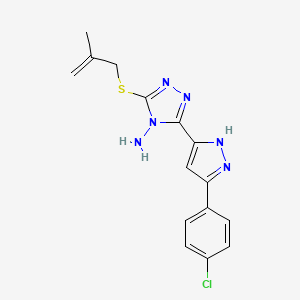![molecular formula C17H20N2Si B12624923 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole CAS No. 920984-38-9](/img/structure/B12624923.png)
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is a silicon-containing organic compound It is characterized by the presence of a silyl group attached to a pyrazole ring, which is further substituted with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 3-(Dimethyl(phenyl)silyl)propyl chloride with phenylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form corresponding hydrosilanes.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents like lithium aluminum hydride or diisobutylaluminum hydride are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hydrosilanes.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Applications De Recherche Scientifique
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The silyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The phenyl groups contribute to the compound’s stability and potential binding to target molecules. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[Dimethyl(phenyl)silyl]propan-1-ol: Another silicon-containing compound with similar structural features.
3-Dimethyl(phenyl)silyl glutaric anhydride: Used in stereocontrolled synthesis.
3-Trimethylsilylpropynal: Involved in the synthesis of β-lactams.
Uniqueness
3-[Dimethyl(phenyl)silyl]-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of a silyl group with a pyrazole ring and phenyl substitutions. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
920984-38-9 |
|---|---|
Formule moléculaire |
C17H20N2Si |
Poids moléculaire |
280.44 g/mol |
Nom IUPAC |
dimethyl-phenyl-(2-phenyl-3,4-dihydropyrazol-5-yl)silane |
InChI |
InChI=1S/C17H20N2Si/c1-20(2,16-11-7-4-8-12-16)17-13-14-19(18-17)15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
Clé InChI |
QJCUUVBHYDPZGW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=NN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)


![{[2-Hydroxy-5-methyl-3-(nitromethyl)phenyl]methyl}phosphonic acid](/img/structure/B12624863.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(2,2-dimethoxyethylamino)-4-oxobutanoate](/img/structure/B12624874.png)
![1-cyclopentyl-3-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)thiourea](/img/structure/B12624875.png)

![2-Pyridinamine, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12624894.png)
![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-hydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12624896.png)
![4-[1-Amino-3-(morpholin-4-yl)-3-oxopropyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12624899.png)
![(4R)-4-Ethyl-2-[6-(tetradecyloxy)naphthalen-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12624911.png)
![N-{4-[(Benzyloxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12624929.png)

